molecular formula C9H20NO4PS B14685068 Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester CAS No. 34013-88-2

Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester

Cat. No.: B14685068
CAS No.: 34013-88-2
M. Wt: 269.30 g/mol
InChI Key: BPEGYJWDDYWPBE-UHFFFAOYSA-N
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Description

Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester is a chemical compound known for its diverse applications in various fields. This compound is characterized by its unique structure, which includes a phosphorothioate group, making it a valuable subject of study in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester typically involves the reaction of phosphorothioic acid derivatives with appropriate alcohols and amines. The reaction conditions often require controlled temperatures and the presence of catalysts to ensure high yield and purity. For instance, the esterification process may involve the use of an acid catalyst and a dehydrating agent to drive the reaction to completion.

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to maintain consistent quality and efficiency. The process involves the careful control of reaction parameters such as temperature, pressure, and reactant concentrations. The use of advanced purification techniques, such as distillation and crystallization, ensures the removal of impurities and the attainment of high-purity products.

Chemical Reactions Analysis

Types of Reactions

Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Nucleophiles like amines and thiols are employed under basic or acidic conditions to facilitate substitution reactions.

Major Products

Scientific Research Applications

Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential role in biochemical pathways and as a tool for probing enzyme mechanisms.

    Medicine: Research explores its potential as a therapeutic agent, particularly in the development of drugs targeting specific enzymes or receptors.

    Industry: It is utilized in the production of agrochemicals, pharmaceuticals, and specialty chemicals due to its versatile reactivity.

Mechanism of Action

The mechanism by which Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester exerts its effects involves the interaction with molecular targets such as enzymes and receptors. The phosphorothioate group can form covalent bonds with active site residues, inhibiting enzyme activity or altering receptor function. This interaction can modulate biochemical pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Phosphorothioic acid, O,O-bis(1-methylethyl) S-(phenylmethyl) ester
  • Phosphorothioic acid, O,O-bis(2,5-dimethylphenyl) S-(1-methylethyl) ester
  • Phosphorothioic acid, O,O-bis(1-methylethyl) O-[4-(methylthio)phenyl] ester

Uniqueness

Phosphorothioic acid, O,O-bis(1-methylethyl) S-(2-(methylamino)-2-oxoethyl) ester stands out due to its specific functional groups, which confer unique reactivity and biological activity. Its ability to undergo diverse chemical reactions and interact with biological targets makes it a valuable compound for research and industrial applications.

Properties

CAS No.

34013-88-2

Molecular Formula

C9H20NO4PS

Molecular Weight

269.30 g/mol

IUPAC Name

2-di(propan-2-yloxy)phosphorylsulfanyl-N-methylacetamide

InChI

InChI=1S/C9H20NO4PS/c1-7(2)13-15(12,14-8(3)4)16-6-9(11)10-5/h7-8H,6H2,1-5H3,(H,10,11)

InChI Key

BPEGYJWDDYWPBE-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(=O)(OC(C)C)SCC(=O)NC

Origin of Product

United States

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